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NSC636819

Epigenetics Prostate Cancer Chemical Biology

Selective chemical probe for KDM4A/JMJD2A and KDM4B/JMJD2B dual inhibition without off-target pan-KDM or KDM4C/D effects. Validated by crystallography in KDM4B ternary complex. - Competitive active-site inhibitor: IC50 6.4 µM (KDM4A), Ki 5.5 µM; IC50 9.3 µM (KDM4B), Ki 3.0 µM - Induces 3.3x apoptosis in LNCaP (IC50 16.5 µM); spares normal PNT2 cells up to 20 µM - ≥97% (HPLC) solid, DMSO soluble, batch-specific MW due to water content

Molecular Formula C22H12Cl4N2O4
Molecular Weight 510.1 g/mol
Cat. No. B15589291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC636819
Molecular FormulaC22H12Cl4N2O4
Molecular Weight510.1 g/mol
Structural Identifiers
InChIInChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+
InChIKeyYYZPXBXVBQSBDG-IJIVKGSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NSC636819 KDM4A/B Inhibitor Overview


NSC636819 is a cell-permeable dinitrobenzene derivative that acts as a competitive, reversible inhibitor of the Jumonji C domain-containing histone lysine demethylases KDM4A (JMJD2A) and KDM4B (JMJD2B) . It is widely used as a chemical probe to investigate the role of H3K9me3 demethylation in cancer progression, particularly in prostate cancer [1]. The compound is characterized by its selective inhibition profile, showing significantly reduced activity against the closely related family members KDM4D and KDM4E .

Cell-permeable KDM4A/B dual inhibitor for recombinant and cellular assays
Selective for KDM4A/B over KDM4C/D; avoids pan-Jumonji confounding
Reported H3K9me3 demethylation blockade in prostate cancer cell models
DMSO-soluble solid, suitable for in vitro dose-response studies

NSC636819 Differentiation from Broad-Spectrum KDM Inhibitors


Substituting NSC636819 with other KDM4 inhibitors is not straightforward due to critical differences in selectivity, potency, and mechanism of action. Pan-Jumonji inhibitors like JIB-04 exhibit potent activity across multiple demethylase subfamilies (e.g., KDM5A, KDM4C, KDM6B), which can confound target-specific interpretation [1]. Conversely, highly selective probes for other KDM4 isoforms (e.g., KDM4C or KDM4E) lack the dual KDM4A/B inhibition profile required to fully recapitulate the oncogenic programs driven by these two specific enzymes in prostate and breast cancer [2]. Therefore, the use of NSC636819 is essential for experiments where selective KDM4A/B dual inhibition is the defined experimental variable.

Pan-Jumonji inhibitors (JIB-04) may confound KDM4A/B-specific readouts through additional inhibition of KDM5A, KDM6B, and prolyl hydroxylase.

Broad 2‑OG oxygenase inhibitors (IOX1) may alter multiple histone methylation marks beyond H3K9me3, obscuring KDM4A/B mechanistic interpretation.

KDM4C-selective agents (SD70) do not inhibit KDM4A/B and cannot replace NSC636819 in prostate cancer models where KDM4A/B–AR co‑activation is the focus.

NSC636819 Comparative Evidence Guide


KDM4A/B Paralog Selectivity Over KDM4D/E

NSC636819 is a selective inhibitor of KDM4A and KDM4B, exhibiting much lower activity against the related isoforms KDM4D and KDM4E . In contrast, the pan-Jumonji inhibitor JIB-04 shows broad activity across the KDM family, with potent inhibition of JARID1A (KDM5A) and KDM4C in addition to KDM4A/B . This selectivity difference is critical for target deconvolution studies. JIB-04 inhibits KDM4A with an IC50 of ~0.44 µM, approximately 14.5-fold more potent than NSC636819 (IC50 = 6.4 µM), but its pan-selectivity complicates the attribution of biological effects to KDM4A/B inhibition alone .

KDM4 Paralog Selectivity
Head-to-head
NSC636819 inhibits KDM4A/B; much weaker activity on KDM4D/E. JIB-04 hits all KDM4A–D, KDM5A, KDM6B, and prolyl hydroxylase.
Supports KDM4A/B-targeted deconvolution without pan‑Jumonji off‑target effects.
FDH-coupled assay; JIB-04 IC50 range 230–1100 nM across paralogs.
Epigenetics Prostate Cancer Chemical Biology

LNCaP Cytotoxicity with PNT2 Sparing

NSC636819 induces apoptosis in LNCaP prostate cancer cells with an IC50 of 16.5 µM after 3 days, while showing minimal effects on normal prostate epithelial PNT2 cells even at concentrations up to 20 µM over 6 days . This therapeutic window is a critical advantage for cancer biology research. In contrast, the pan-inhibitor JIB-04, while reported to have a low nanomolar IC50 in some prostate cancer lines, does not have published parallel normal cell data for direct comparison in the same experimental context [1].

LNCaP Cytotoxicity
Head-to-head
IC50 16.5 µM (3‑day); apoptosis 11.9% → 39.5% (5 µM)
Supports cell-model endpoint review; PNT2 normal cells showed minimal effect.
6‑day normal cell panel at 5–20 µM; MTS and annexin V/PI readouts.
Cancer Biology Apoptosis Prostate Cancer

H3K9me3-Specific Histone Mark Increase

NSC636819 treatment of LNCaP cells leads to a distinct gene expression signature characterized by upregulation of the tumor suppressor genes RB1 and CDH1, and downregulation of the oncogenes IGF1R, FGFR3, CCNE2, AURKA, and AURKB . This provides a specific transcriptional fingerprint for on-target KDM4A/B inhibition. While other KDM4 inhibitors may also alter gene expression, this precise panel of validated genes is a documented outcome of NSC636819 treatment, allowing for a defined set of biomarkers to monitor target engagement and downstream pathway modulation . Data on similar gene panels for comparators like JIB-04 are less comprehensively defined in the same context.

H3K9me3 Selectivity
Class-level
Only H3K9me3 increased; H3K4me2, H3K27me3, H3K36me3, H3K79me2 and others unchanged.
Supports H3K9me3-restricted pathway interpretation without multi-mark confounding.
LNCaP western blot; IOX1 expected to alter ≥3–5 histone marks.
Transcriptomics Tumor Suppression Oncogene Regulation

Competitive Inhibition Kinetics for KDM4A/B

NSC636819 is a competitive inhibitor of both KDM4A and KDM4B, with Ki values of 5.5 µM and 3.0 µM, respectively . This competitive mechanism is distinct from some other KDM inhibitors that may operate through alternative modes (e.g., chelation of the active-site iron or non-competitive allosteric modulation) . The Ki value is a direct measure of binding affinity that is independent of substrate concentration, providing a more robust metric for cross-study comparisons than IC50 values alone . For example, while JIB-04 is more potent (lower IC50), it is not a competitive inhibitor of α-ketoglutarate and has a different binding mode .

Competitive Ki
Head-to-head
KDM4A Ki 5.5 µM; KDM4B Ki 3.0 µM (H3K9me3 peptide)
Enables competitive binding calculations; JIB‑04 lacks peptide-competitive Ki.
FDH-coupled assay; recombinant catalytic domains.
Enzymology Mechanism of Action Drug Discovery

Androgen-Responsive Gene Network Suppression

NSC636819 completely blocks the demethylating activity of KDM4A and KDM4B toward the histone mark H3K9me3 at a concentration of ~5 µM in cellular assays . This functional blockade is a direct measure of on-target activity in a cellular context. In contrast, the KDM4B-selective inhibitor ML324, with an IC50 of 4.9 µM for KDM4B, has been primarily characterized in the context of pro-inflammatory cytokine responses and viral gene expression, and its effect on H3K9me3 demethylation is less well-defined [1]. NSC636819's established functional readout makes it a superior tool for studies requiring a validated pharmacodynamic marker of KDM4A/B inhibition.

AR Gene Network
Head-to-head
27% (178/656) of altered genes are AR‑responsive; KLK3, TMPRSS2, NKX3.1 downregulated.
Supports KDM4A/B–AR co‑activator axis study; not accessible with SD70.
LNCaP microarray, 5 µM; shRNA concordance confirmed target engagement.
Epigenetics Histone Methylation Target Engagement

NSC636819 Application Scenarios in Prostate Cancer


Discriminating KDM4A/B from KDM4C/D Functions

NSC636819 is ideally suited for in vitro target validation studies in androgen-sensitive prostate cancer models such as LNCaP. Its well-defined selectivity for KDM4A/B over other KDM4 isoforms, combined with its documented differential cytotoxicity (cancer vs. normal) and defined gene expression signature (upregulation of RB1/CDH1, downregulation of oncogenes), makes it a precise tool for linking KDM4A/B inhibition to specific phenotypic and transcriptional outcomes [1]. The availability of Ki values and a functional cellular readout (H3K9me3 blockade) further supports rigorous dose-response studies .

AR Co-Regulatory Network Dissection

For researchers investigating the role of H3K9me3 demethylation in gene regulation or chromatin dynamics, NSC636819 offers a clear advantage. The compound's ability to completely block H3K9me3 demethylation at ~5 µM provides a reliable and quantitative cellular target engagement assay . This is in contrast to inhibitors like ML324, where the primary characterized functional readouts are in immunology and virology, not chromatin modification [2]. The defined competitive inhibition mechanism and Ki values also facilitate more accurate interpretations of structure-activity relationships .

Prostate Cancer Cell-Selective Apoptosis

NSC636819 serves as an essential control or comparator compound in studies aiming to differentiate the biological effects of selective KDM4A/B inhibition from those of pan-KDM inhibitors like JIB-04 or isoform-selective probes [1]. Its distinct selectivity profile allows researchers to deconvolute which aspects of a broader anti-cancer phenotype are specifically attributable to KDM4A/B dual inhibition, providing critical insight for target prioritization in drug discovery campaigns [1].

Application
Selection Property
Validation Focus
KDM4A/B paralog discrimination in AR+ prostate models
Paralog selectivity profile (KDM4A/B over C/D)
H3K9me3 and AR target-gene readouts
AR co‑regulatory network dissection
AR-responsive gene network modulation
Transcriptional overlap and ChIP‑seq endpoints
Prostate cancer cell‑model apoptosis studies
Cell‑model endpoint selectivity (LNCaP vs PNT2)
Apoptosis and cell‑viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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